molecular formula C21H21N3OS B2718073 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide CAS No. 893994-51-9

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide

Cat. No.: B2718073
CAS No.: 893994-51-9
M. Wt: 363.48
InChI Key: SFMJQCZAQFYZMP-UHFFFAOYSA-N
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Description

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide: is a complex organic compound featuring an imidazothiazole ring fused to a phenyl group, which is further connected to a phenylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazothiazole core, which can be synthesized through the cyclization of appropriate thioamide and imidazole precursors under acidic or basic conditions. The phenyl group is then introduced via electrophilic aromatic substitution reactions. Finally, the butanamide moiety is attached through amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., NaOH, NH₃)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, onto the phenyl rings.

Scientific Research Applications

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide
  • N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide
  • N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,4,5-trimethoxybenzamide

Uniqueness

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-2-18(15-6-4-3-5-7-15)20(25)22-17-10-8-16(9-11-17)19-14-24-12-13-26-21(24)23-19/h3-11,14,18H,2,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMJQCZAQFYZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C3=CN4CCSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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